molecular formula C10H7NO4 B564218 Methyl 2,3-dioxoindoline-5-carboxylate CAS No. 101460-85-9

Methyl 2,3-dioxoindoline-5-carboxylate

Cat. No.: B564218
CAS No.: 101460-85-9
M. Wt: 205.169
InChI Key: ATUFIXGDMRVWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3-dioxoindoline-5-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the 2,3-dioxo functional group and the carboxylate ester at the 5-position makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dioxoindoline-5-carboxylate typically involves the Fischer indole synthesis, which is a classical method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The specific steps for synthesizing this compound include:

    Formation of Hydrazone: Reacting phenylhydrazine with an appropriate ketone to form a hydrazone intermediate.

    Cyclization: Heating the hydrazone in the presence of an acid catalyst, such as hydrochloric acid, to induce cyclization and form the indole core.

    Oxidation: Oxidizing the indoline intermediate to introduce the 2,3-dioxo functional group.

    Esterification: Finally, esterifying the carboxylic acid group at the 5-position with methanol to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dioxoindoline-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the 2,3-dioxo group to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydroxyindoline derivatives.

Scientific Research Applications

Methyl 2,3-dioxoindoline-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,3-dioxoindoline-5-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylic acid: Similar structure but lacks the 2,3-dioxo functional group.

    Methyl indole-3-carboxylate: Similar ester functionality but different position of the carboxylate group.

    2,3-Dioxoindoline-5-carboxylic acid: Similar structure but without the methyl ester group.

Uniqueness

Methyl 2,3-dioxoindoline-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the 2,3-dioxo group and the carboxylate ester at the 5-position allows for versatile modifications and applications in various fields.

Properties

IUPAC Name

methyl 2,3-dioxo-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-15-10(14)5-2-3-7-6(4-5)8(12)9(13)11-7/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUFIXGDMRVWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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